molecular formula C11H9N3O2 B5410958 6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione

6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione

Cat. No.: B5410958
M. Wt: 215.21 g/mol
InChI Key: IYDXNCJDRMSAPZ-VOTSOKGWSA-N
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Description

6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The phenylethenyl group attached to the triazine ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione typically involves the reaction of appropriate triazine precursors with phenylethenyl derivatives. One common method involves the use of a triazine derivative, such as cyanuric chloride, which undergoes nucleophilic substitution with a phenylethenyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer or antiviral properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione: Unique due to the presence of the phenylethenyl group.

    1,3,5-triazine-2,4-dione: Lacks the phenylethenyl group, resulting in different chemical properties.

    6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine: Similar structure but without the dione functionality.

Uniqueness

The presence of the phenylethenyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other triazine derivatives and valuable for various applications.

Properties

IUPAC Name

6-[(E)-2-phenylethenyl]-1H-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10-12-9(13-11(16)14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,12,13,14,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDXNCJDRMSAPZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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